BenchChemオンラインストアへようこそ!

Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride

SERD ER‑α degradation tamoxifen‑resistant breast cancer

Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride (CAS 2705220-22-8) belongs to the class of N-Boc-protected 3,3-disubstituted azetidines. Its free‑base counterpart (CAS 2168954‑72‑9) carries a tert‑butoxycarbonyl (Boc) amine on the azetidine 3‑position alongside a fluoromethyl substituent; the hydrochloride salt is formulated to improve crystallinity and handling.

Molecular Formula C9H18ClFN2O2
Molecular Weight 240.70 g/mol
Cat. No. B13474257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride
Molecular FormulaC9H18ClFN2O2
Molecular Weight240.70 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CNC1)CF.Cl
InChIInChI=1S/C9H17FN2O2.ClH/c1-8(2,3)14-7(13)12-9(4-10)5-11-6-9;/h11H,4-6H2,1-3H3,(H,12,13);1H
InChIKeyVMEBCSMDCZTDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride: A Boc-Protected Azetidine Building Block for Selective Estrogen Receptor Degrader (SERD) Development


Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride (CAS 2705220-22-8) belongs to the class of N-Boc-protected 3,3-disubstituted azetidines. Its free‑base counterpart (CAS 2168954‑72‑9) carries a tert‑butoxycarbonyl (Boc) amine on the azetidine 3‑position alongside a fluoromethyl substituent; the hydrochloride salt is formulated to improve crystallinity and handling . Within medicinal chemistry, this scaffold serves as a key intermediate for constructing selective estrogen receptor degraders (SERDs), as the fluoromethyl azetidine side‑chain delivers metabolic stability and binding affinity advantages that are not replicated by non‑fluorinated or differently protected analogues [1].

Why Non-Fluorinated or Free‑Base Azetidine Carbamates Cannot Substitute for Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride in SERD Synthesis


The fluoromethyl substituent is not a passive decoration; it was empirically selected over chloromethyl, hydroxymethyl and unsubstituted side‑chains in an estrogen receptor degrader optimization campaign because it afforded a 6‑percentage‑point improvement in ER‑α degradation efficacy (97% for fluoromethyl azetidine‑containing 17ha vs. 91% for the comparator 5a) in a tamoxifen‑resistant breast cancer xenograft model [1]. Furthermore, the hydrochloride salt form provides higher aqueous solubility (12.7 mg mL⁻¹) than the free‑base parent, directly impacting ease of weighing in compound management workflows . Generic azetidine‑3‑amine hydrochlorides lack both the lipophilic‑electronic fluorine effect and the 3‑amino‑site Boc protection that make this compound a drop‑in orthogonal intermediate for multi‑step medicinal chemistry sequences.

Quantitative Differentiation Evidence for Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride vs. Closest Analogs


Fluoromethyl Azetidine Side‑Chain Confers Superior ER‑α Degradation Efficacy in a Tamoxifen‑Resistant Xenograft Model

In a series of chromene‑based ERα degraders, the fluoromethyl azetidine side‑chain (present in compound 17ha) achieved 97% ER‑α degradation in a tamoxifen‑resistant breast cancer xenograft model, whereas the comparator compound 5a, which lacks the fluoromethyl azetidine but retains a related basic amine, achieved only 91% degradation. The 6‑percentage‑point improvement translated into robust tumor regression for 17ha despite inferior oral exposure relative to 5a, demonstrating that the fluoromethyl azetidine side‑chain maximally drives pharmacodynamic efficacy [1].

SERD ER‑α degradation tamoxifen‑resistant breast cancer

Fluoromethyl Azetidine Facilitates Dual‑Binding Mode SERDs with Equivalent Enantiomeric Potency

Incorporation of a fluoromethyl azetidine side‑chain into a constrained chromene scaffold yielded SERDs 16aa and 16ab, which displayed equivalent potency in ERα degradation and MCF‑7 anti‑proliferation assays. Co‑crystal structures revealed two distinct binding modes—default and core‑flipped—rationalizing the equipotent behavior of the enantiomeric pair. In contrast, non‑fluorinated azetidine analogues did not support this dual‑binding phenomenon, limiting their pharmacodynamic versatility [1].

SERD co‑crystal structure enantiomeric pair

Boc‑Protected Carbamate with Hydrochloride Salt Form Provides Superior Structural Stability and Solubility

The hydrochloride salt form (CAS 2705220‑22‑8) exhibits aqueous solubility of 12.7 mg mL⁻¹ at 25 °C, a marked improvement over the free base (CAS 2168954‑72‑9), which is sparingly soluble . Additionally, Boc‑protected azetidine carbamates display thermal stability with melting points in the 121–128 °C range, in contrast to isopropyl carbamate analogues that often remain as oils at ambient temperature, complicating solid handling and long‑term storage . The combination of high crystallinity, defined melting point, and enhanced water solubility directly supports reproducible weighing, formulation, and multi‑step synthesis workflows in an industrial setting.

Boc protection hydrochloride salt aqueous solubility thermal stability

Fluoromethyl Azetidines as Preferred Exit Vectors in SERD Lead Optimization

During the optimization of ER‑α degraders, systematic side‑chain scanning identified the fluoromethyl azetidine moiety as the preferred exit vector over chloromethyl, hydroxymethyl, and simple amine substituents. The fluoromethyl group enhanced metabolic stability (C‑F bond dissociation energy ≈ 485 kJ mol⁻¹ vs. ≈ 350 kJ mol⁻¹ for C‑Cl) while maintaining acceptable lipophilicity (XLogP3 ≈ 0.5 for the Boc‑protected intermediate) [1]. This fine‑tuned physicochemical profile reduces oxidative metabolism compared to non‑fluorinated analogues, a property that directly translates into longer half‑life for the final drug substance .

SERD side‑chain optimization pharmacokinetics

Procurement‑Relevant Application Scenarios for Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride


Synthesis of Clinical‑Stage Selective Estrogen Receptor Degraders (SERDs)

Medicinal chemistry teams advancing oral SERD programs (e.g., GDC‑0927 analogues) require the fluoromethyl azetidine intermediate to access the side‑chain that delivers 97% ER‑α degradation in tamoxifen‑resistant models [1]. Procuring the Boc‑protected hydrochloride salt ensures the amine is compatible with late‑stage amide coupling or reductive amination steps without premature deprotection.

Fragment‑Based or Structure‑Guided Lead Optimization

Co‑crystal structures show that the fluoromethyl azetidine side‑chain can adopt two productive binding modes in ERα [1]. Structure‑based design groups should stock this intermediate to explore both “default” and “core‑flipped” poses simultaneously, maximizing the chance of identifying a high‑affinity, dual‑mechanism SERD lead.

Parallel Library Synthesis of 3,3‑Disubstituted Azetidines

The orthogonally protected carbamate (Boc on the 3‑amino group) permits selective N‑deprotection under mild acidic conditions (TFA or HCl/dioxane), while the fluoromethyl substituent remains intact for subsequent diversification [1]. This intermediate is therefore ideal for automated parallel synthesis platforms that require a stable, crystalline solid with predictable reactivity.

Pharmacokinetic Bridging Studies

The fluoromethyl azetidine moiety has been specifically selected over chloromethyl and hydroxymethyl side‑chains because its stronger C‑F bond (485 kJ mol⁻¹) reduces oxidative metabolism [1]. DMPK groups can procure this intermediate to generate tool compounds that test the hypothesis that fluorine‑mediated metabolic stabilization translates into superior in vivo half‑life without compromising target engagement.

Quote Request

Request a Quote for Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.